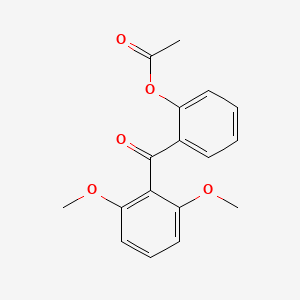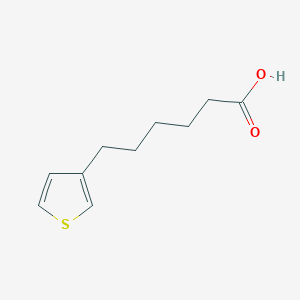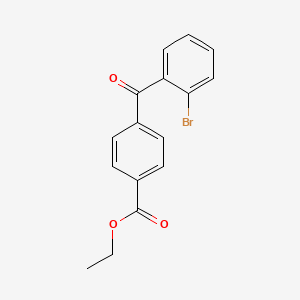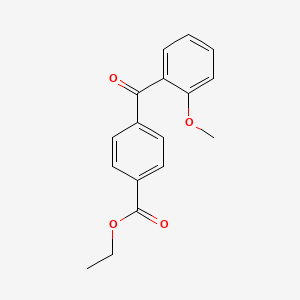
2-(2,6-Dimethoxybenzoyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate involves the monoesterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . The process requires the use of triethylamine as an HCl scavenger in the esterification reaction . It’s important to note that commercially available 2,6-dimethoxybenzoyl chloride is only 80% pure, so a total of 4.65 g of this material must be used in order to have 18.2 mmol (1.0 equiv) of acyl chloride .Chemical Reactions Analysis
The chemical reactions involving 2-(2,6-Dimethoxybenzoyl)phenyl acetate primarily revolve around its synthesis. The compound is formed through an esterification reaction involving dibenzyl tartrate and 2,6-dimethoxybenzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate can be inferred from its molecular structure. It has a molecular weight of 300.3 g/mol. More specific properties such as melting point, boiling point, solubility, and others are not provided in the current search results.Applications De Recherche Scientifique
Photosensitive Protecting Groups
2-(2,6-Dimethoxybenzoyl)phenyl acetate may have applications in the domain of photosensitive protecting groups. Research highlights the potential of groups like 3,5-dimethoxybenzoinyl, which is structurally related to 2-(2,6-Dimethoxybenzoyl)phenyl acetate, in synthetic chemistry. Such compounds are promising for future developments due to their ability to be removed under mild photochemical conditions, offering a strategic advantage in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity Analysis
The compound's structure, containing phenolic moieties, suggests it could be relevant in the study of antioxidant activity. Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering and pharmacology. The compound's potential for engaging in reactions characteristic of antioxidants, like free radical scavenging, could be explored using techniques such as ABTS and DPPH assays (Munteanu & Apetrei, 2021).
Environmental Remediation
Considering its structural similarity to known compounds with environmental relevance, 2-(2,6-Dimethoxybenzoyl)phenyl acetate could be involved in studies related to the degradation of organic pollutants. Advanced oxidation processes (AOPs) are a focus of research for treating recalcitrant compounds in water, and the compound's potential reactivity could make it a subject of interest in understanding the degradation pathways and by-products of various organic pollutants (Qutob et al., 2022).
Synthetic Chemistry
The compound could also play a role in synthetic chemistry, particularly in the synthesis of complex organic structures. Its potential applications might include serving as a precursor or intermediate in the synthesis of biologically active molecules or novel materials. Research in synthetic protocols on related compounds emphasizes the importance of developing efficient strategies for constructing molecules with significant biological and pharmacological properties (Mazimba, 2016).
Enzymatic Remediation and Redox Reactions
Enzymatic approaches in the remediation of organic pollutants present an area where 2-(2,6-Dimethoxybenzoyl)phenyl acetate might find application. The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds highlights the potential relevance of compounds like 2-(2,6-Dimethoxybenzoyl)phenyl acetate in environmental science and technology (Husain & Husain, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(2,6-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVSROPLWWXBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641606 |
Source


|
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-94-9 |
Source


|
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)
![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)
![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)
![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)








